![molecular formula C16H19ClFNO B4173078 (2-ethoxybenzyl)(4-fluorobenzyl)amine hydrochloride](/img/structure/B4173078.png)
(2-ethoxybenzyl)(4-fluorobenzyl)amine hydrochloride
Overview
Description
(2-ethoxybenzyl)(4-fluorobenzyl)amine hydrochloride, also known as EFBA-HCl, is a chemical compound that has recently gained attention in the scientific research community due to its potential applications in various fields.
Mechanism of Action
(2-ethoxybenzyl)(4-fluorobenzyl)amine hydrochloride is believed to exert its effects through the modulation of various signaling pathways in cells. It has been shown to inhibit the activity of certain enzymes involved in the production of reactive oxygen species, which can lead to cellular damage and death. (2-ethoxybenzyl)(4-fluorobenzyl)amine hydrochloride has also been shown to modulate the activity of certain neurotransmitters in the brain, which may contribute to its potential as a therapeutic agent for neurological disorders.
Biochemical and Physiological Effects:
(2-ethoxybenzyl)(4-fluorobenzyl)amine hydrochloride has been shown to have a number of biochemical and physiological effects, including the modulation of oxidative stress, inflammation, and apoptosis. It has also been shown to have an impact on the levels of certain neurotransmitters in the brain, which may be responsible for its potential as a therapeutic agent for neurological disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of (2-ethoxybenzyl)(4-fluorobenzyl)amine hydrochloride is its potential as a therapeutic agent for various diseases. It has also been shown to have low toxicity levels, which makes it a promising candidate for further research. However, its synthesis method can be complex and time-consuming, which may limit its availability for some researchers.
Future Directions
There are several future directions for research on (2-ethoxybenzyl)(4-fluorobenzyl)amine hydrochloride, including further investigation into its potential as a therapeutic agent for neurological disorders and cancer. Additionally, more research is needed to understand the mechanisms underlying its effects on various signaling pathways in cells. Finally, the development of more efficient synthesis methods for (2-ethoxybenzyl)(4-fluorobenzyl)amine hydrochloride may help to make it more widely available for research purposes.
Conclusion:
In conclusion, (2-ethoxybenzyl)(4-fluorobenzyl)amine hydrochloride is a promising chemical compound that has potential applications in various scientific research fields. Its synthesis method is complex, but its low toxicity levels and potential therapeutic benefits make it a promising candidate for further investigation. Future research directions include further investigation into its potential as a therapeutic agent for various diseases and the development of more efficient synthesis methods.
Scientific Research Applications
(2-ethoxybenzyl)(4-fluorobenzyl)amine hydrochloride has shown promising results in various scientific research applications, including drug discovery and development, as well as in the fields of neuroscience and cancer research. Its potential as a therapeutic agent for the treatment of various diseases such as Alzheimer's and Parkinson's has been investigated, and it has also been shown to have anti-tumor properties.
properties
IUPAC Name |
N-[(2-ethoxyphenyl)methyl]-1-(4-fluorophenyl)methanamine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO.ClH/c1-2-19-16-6-4-3-5-14(16)12-18-11-13-7-9-15(17)10-8-13;/h3-10,18H,2,11-12H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWTFNJCCNZNMPX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CNCC2=CC=C(C=C2)F.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClFNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.78 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
43.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24786141 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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